molecular formula C17H16N2O6 B2543982 3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate CAS No. 401461-50-5

3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate

Cat. No.: B2543982
CAS No.: 401461-50-5
M. Wt: 344.323
InChI Key: GZTZTUCQYMPZLN-UHFFFAOYSA-N
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Description

3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate is a spirocyclic compound featuring a fused indole-pyran scaffold. Its structure includes a spiro junction at the indole’s C3 and pyran’s C4' positions, with critical substituents:

  • 3',5'-Dimethyl ester groups: These enhance lipophilicity and influence metabolic stability compared to bulkier esters (e.g., ethyl or benzyl) .
  • 2'-Methyl group: Introduces steric effects that may alter conformational flexibility .
  • 2-Oxo-1,2-dihydroindole moiety: A common pharmacophore in kinase inhibitors and antimicrobial agents .

Properties

IUPAC Name

dimethyl 2'-amino-6'-methyl-2-oxospiro[1H-indole-3,4'-pyran]-3',5'-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-8-11(14(20)23-2)17(12(13(18)25-8)15(21)24-3)9-6-4-5-7-10(9)19-16(17)22/h4-7H,18H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZTZTUCQYMPZLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2(C3=CC=CC=C3NC2=O)C(=C(O1)N)C(=O)OC)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate is a complex organic compound with potential biological activities. Its structure suggests that it may interact with various biological targets, making it a candidate for pharmaceutical research. This article explores its synthesis, biological activity, and potential therapeutic applications based on existing literature.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N2O6C_{17}H_{16}N_{2}O_{6} . The compound features a spiro-indole-pyran core, which is known for its diverse biological activities.

Structural Features

  • Indole moiety : Often associated with neuroactive properties.
  • Pyran ring : Known for its role in various natural products and pharmaceuticals.
  • Dicarboxylate groups : May enhance solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds structurally similar to this compound. For instance, spiro-pyrazole derivatives have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . The mechanism of action often involves the induction of apoptosis through the activation of pro-apoptotic proteins such as p53 and caspase-3 while inhibiting anti-apoptotic proteins like Bcl-2 .

The proposed mechanism involves:

  • Cell cycle arrest : Compounds may induce G1 or G2 phase arrest in cancer cells.
  • Apoptosis induction : Increased expression of pro-apoptotic markers leads to programmed cell death.
  • Antioxidant activity : Some derivatives exhibit antioxidant properties that can protect normal cells from oxidative stress while targeting cancer cells .

Antimicrobial Activity

Compounds with similar structural features have also shown antimicrobial properties. For example, spiro-indole derivatives are noted for their activity against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

Study 1: Anticancer Efficacy

In a study assessing the efficacy of spiro compounds on cancer cell lines:

  • Cell Lines Tested : MCF-7, HCT-116, and HepG2 (liver cancer).
  • Findings : The compounds exhibited IC50 values ranging from 10 to 50 µg/mL against cancer cells but showed minimal toxicity towards non-cancerous fibroblast cells .

Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial potential:

  • Organisms Tested : Staphylococcus aureus and Escherichia coli.
  • Results : The compound demonstrated significant inhibition zones in agar diffusion assays, indicating potent antibacterial activity .

Summary Table of Biological Activities

Activity TypeTest Organisms/Cell LinesIC50/Activity LevelReference
AnticancerMCF-721.6 µg/mL
HCT-11615.0 µg/mL
AntimicrobialStaphylococcus aureusSignificant inhibition
Escherichia coliSignificant inhibition

Scientific Research Applications

Anticancer Potential

Research has indicated that derivatives of spiro[indole] compounds exhibit anticancer properties. For instance, studies have shown that compounds with similar structures can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the induction of oxidative stress . The specific compound under discussion may also share these properties, warranting further investigation into its potential as an anticancer agent.

Antimicrobial Effects

Several studies have reported that indole derivatives possess antimicrobial activity against a range of pathogens. The unique structural attributes of 3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate may enhance its efficacy against bacterial and fungal strains .

Table 1: Summary of Synthesis Approaches

MethodKey ReactantsYield (%)Reference
Multicomponent ReactionIsatins, Malononitrile~85
Oxidation and AlkylationDMSO-HCl SystemVariable

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively interact with proteins involved in cancer progression and microbial resistance mechanisms .

Comparison with Similar Compounds

Key Observations:

Amino vs. Cyano/Nitro Groups: The 6'-amino group distinguishes it from cyano/nitro-substituted analogs (), which are often associated with electron-withdrawing effects and altered reactivity .

Steric Effects : The 2'-methyl group may reduce rotational freedom compared to unsubstituted or bulkier groups (e.g., propyl in ), influencing binding to biological targets .

Physicochemical and Spectral Properties

  • Melting Points: Analogs with nitro or cyano groups (e.g., ) often exhibit higher melting points (>200°C) due to stronger intermolecular forces, whereas ester-rich derivatives (e.g., ) show lower ranges (~100–150°C) .
  • Spectral Signatures: IR: Amino groups (3334–3176 cm⁻¹ in ) and ester carbonyls (1659–1700 cm⁻¹ in ) are consistent across analogs. NMR: Pyran-ring protons resonate at δ 4.15–4.31 (), while spiro carbons appear at ~100–110 ppm in ¹³C NMR .

Q & A

Q. What are the optimal reaction conditions for synthesizing 3',5'-Dimethyl 6'-amino-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate?

  • Methodological Answer : Synthesis typically involves multi-step protocols with temperature control (e.g., reflux in ethanol or DMF) and catalytic systems. For example, analogous spiro compounds are synthesized via one-pot two-step reactions using ethanol as a solvent under reflux conditions (60–80°C) to achieve yields >60% . Key parameters include reaction time (3–6 hours) and stoichiometric ratios of reactants (1:1:1 for indole derivatives and acetylenedicarboxylates). Monitoring via TLC and optimizing solvent polarity (e.g., ethanol vs. DMF) can improve yield and purity .

Q. Which spectroscopic techniques are most effective for characterizing this spiro compound?

  • Methodological Answer :
  • 1H/13C NMR : Assign chemical shifts for protons in the spiro ring system (e.g., δ 2.37–4.26 ppm for methyl and methylene groups) and aromatic protons (δ 6.37–7.10 ppm) .
  • IR Spectroscopy : Confirm functional groups like carbonyl (C=O, ~1700 cm⁻¹) and amino (N–H, ~3300 cm⁻¹) .
  • HRMS (ESI) : Validate molecular weight with <5 ppm mass accuracy (e.g., calculated vs. observed m/z) .

Q. How should researchers resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : Cross-validate using complementary techniques:
  • X-ray crystallography (via SHELX programs) for absolute configuration determination, especially for spiro centers .
  • 2D NMR (COSY, HSQC, HMBC) to resolve overlapping signals in crowded regions (e.g., spiro-ring protons) .
  • DSC/TGA to assess thermal stability and rule out polymorphic inconsistencies .

Advanced Research Questions

Q. What computational methods are suitable for predicting the compound’s reactivity and binding affinity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .
  • Molecular Docking (AutoDock Vina) : Screen against biological targets (e.g., enzymes) using crystallographic structures from the PDB. Adjust docking parameters (e.g., grid size, exhaustiveness) to improve binding pose accuracy .
  • MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns trajectories to assess stability and binding free energy (MM-PBSA/GBSA) .

Q. How can researchers design structure-activity relationship (SAR) studies for this compound?

  • Methodological Answer :
  • Core Modifications : Synthesize analogs with variations in substituents (e.g., methyl → ethyl, carboxylate → amide) to evaluate steric/electronic effects .
  • Bioactivity Assays : Test analogs in enzyme inhibition assays (e.g., IC50 determination) or receptor-binding studies (e.g., radioligand displacement) .
  • QSAR Modeling : Use descriptors like logP, polar surface area, and topological indices to correlate structural features with activity .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray analysis?

  • Methodological Answer :
  • Solvent Screening : Use vapor diffusion with mixed solvents (e.g., ethanol/water) to induce slow crystallization .
  • Additive Screening : Introduce small molecules (e.g., glycerol, PEG) to stabilize crystal lattice formation .
  • Cryoprotection : For low-temperature data collection, use cryoprotectants (e.g., 25% glycerol) to prevent ice formation .

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